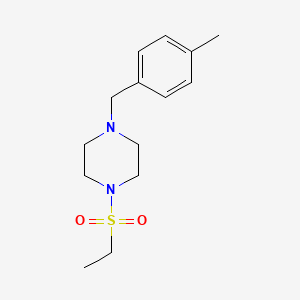
3-acetyl-1-(4-methoxyphenyl)-4,6-dimethyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-acetyl-1-(4-methoxyphenyl)-4,6-dimethyl-2(1H)-pyridinone is a chemical compound that has been synthesized and characterized by various methods including X-ray diffraction analysis. This compound falls under the category of heterocyclic compounds, which are of interest due to their diverse chemical properties and potential applications in different scientific fields.
Synthesis Analysis
The synthesis of this compound has been described through different pathways. For example, a method involves the Hantzsch condensation reaction under microwave irradiation in solvent-free conditions, which indicates a modern approach to its preparation. Another synthesis route involves the Michael addition of Knoevenagel adduct with an enamine, leading to the formation of various substituted derivatives of dihydropyridine, which is a core structure of this compound (Wenwen Zhang et al., 2009), (A. Trivedi et al., 2009).
Molecular Structure Analysis
The molecular structure of variants of this compound has been detailed through X-ray diffraction studies, highlighting its crystalline form and molecular geometry. These studies have shown that compounds of this nature typically exhibit intra and intermolecular hydrogen bonding and adopt specific conformations such as flat boat conformation in the dihydropyridine ring (M. Mahendra et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving this compound can lead to various derivatives, showing its reactivity and utility as a precursor for more complex molecules. The reactivity has been demonstrated in the synthesis of heterocyclic systems, indicating its versatility in chemical transformations (Lovro Selič et al., 1997).
Physical Properties Analysis
While specific studies on the physical properties of 3-acetyl-1-(4-methoxyphenyl)-4,6-dimethyl-2(1H)-pyridinone itself may not be extensively documented, related compounds typically exhibit unique physical characteristics due to their molecular structure. These properties include solubility, melting points, and crystalline forms, which can be inferred from the detailed structural analysis.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and hydrogen bonding capabilities, have been explored through the synthesis and structural determination processes. The compound's interactions and bonding types contribute to its chemical behavior and potential applications in medicinal chemistry and materials science (M. Wijtmans et al., 2004).
Future Directions
The future directions for the study of 3-acetyl-1-(4-methoxyphenyl)-4,6-dimethyl-2(1H)-pyridinone and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be the basis for the development of new therapeutic agents .
properties
IUPAC Name |
3-acetyl-1-(4-methoxyphenyl)-4,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-9-11(2)17(16(19)15(10)12(3)18)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKJFAJODZKIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-1-(4-methoxyphenyl)-4,6-dimethylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628541.png)
![2-methyl-6-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B5628551.png)
![8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628557.png)
![9-(3-chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628559.png)
![3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5628562.png)
![(3R*,4S*)-1-[3-(benzylthio)propanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5628567.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5628593.png)
![N-[(5-methyl-2-thienyl)methyl]-2-propyl-N-(2-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5628597.png)
![2-(2-methoxyethyl)-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628603.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-2-chloro-3-methylbenzamide](/img/structure/B5628608.png)


![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)
